![molecular formula C11H14N4O3 B14665393 (1E)-N,N'-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide CAS No. 40421-75-8](/img/structure/B14665393.png)
(1E)-N,N'-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-N,N’-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide is a synthetic organic compound characterized by its unique chemical structure It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N,N’-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide typically involves the reaction of N,N’-dimethylcarbamoyl chloride with 4-nitroaniline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (1E)-N,N’-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired purity levels.
化学反応の分析
Types of Reactions
(1E)-N,N’-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the carbamoyl group under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamoyl derivatives.
科学的研究の応用
(1E)-N,N’-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (1E)-N,N’-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide involves its interaction with molecular targets such as enzymes and proteins. The nitrophenyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The compound’s ability to undergo redox reactions also plays a role in its biological activity, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
N,N’-Dimethyl-N-[(4-aminophenyl)carbamoyl]ethanimidamide: Similar structure but with an amino group instead of a nitro group.
N,N’-Dimethyl-N-[(4-chlorophenyl)carbamoyl]ethanimidamide: Contains a chloro group instead of a nitro group.
N,N’-Dimethyl-N-[(4-methylphenyl)carbamoyl]ethanimidamide: Features a methyl group in place of the nitro group.
Uniqueness
(1E)-N,N’-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide is unique due to the presence of the nitrophenyl group, which imparts distinct reactivity and potential applications. The nitro group enhances the compound’s ability to participate in redox reactions and form covalent bonds with biological molecules, making it valuable for research in various fields.
特性
CAS番号 |
40421-75-8 |
|---|---|
分子式 |
C11H14N4O3 |
分子量 |
250.25 g/mol |
IUPAC名 |
1-(C,N-dimethylcarbonimidoyl)-1-methyl-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C11H14N4O3/c1-8(12-2)14(3)11(16)13-9-4-6-10(7-5-9)15(17)18/h4-7H,1-3H3,(H,13,16) |
InChIキー |
ZONVDRFMDPNCMZ-UHFFFAOYSA-N |
正規SMILES |
CC(=NC)N(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


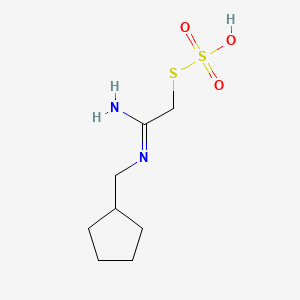
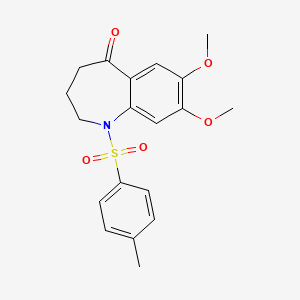
![4-chloro-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14665341.png)
![1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one](/img/structure/B14665355.png)
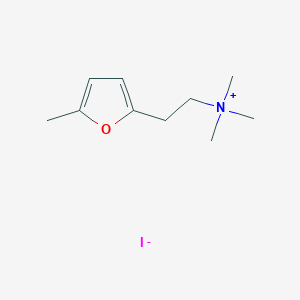
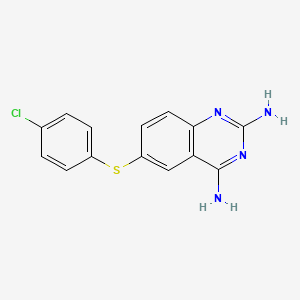
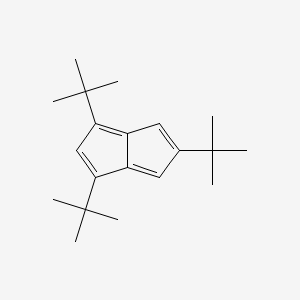
![1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene](/img/structure/B14665365.png)

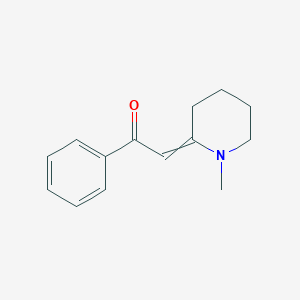
![1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate](/img/structure/B14665375.png)
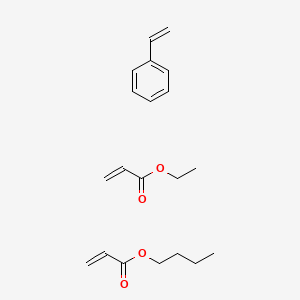
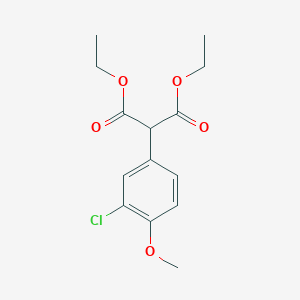
![Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one](/img/structure/B14665404.png)
